Structural Differentiation from Approved KRAS G12C Inhibitors
KRAS G12C inhibitor 26 possesses a distinct chemical scaffold, a pyrano[4,3-d]pyrimidine core, which is structurally different from the tetrahydropyridopyrimidine core of sotorasib and the pyrido[2,3-d]pyrimidin-2-one core of adagrasib [1]. This structural divergence is a key differentiator, as it can lead to variations in binding interactions, physicochemical properties, and ultimately, the potential to evade resistance mutations that affect first-generation inhibitors [2].
| Evidence Dimension | Core Chemical Scaffold |
|---|---|
| Target Compound Data | Pyrano[4,3-d]pyrimidine |
| Comparator Or Baseline | Sotorasib: Tetrahydropyridopyrimidine [3]; Adagrasib: Pyrido[2,3-d]pyrimidin-2-one [4] |
| Quantified Difference | Qualitatively distinct core scaffold |
| Conditions | Chemical structure analysis |
Why This Matters
A unique scaffold offers a different starting point for medicinal chemistry optimization and may circumvent pre-existing or emerging resistance to other scaffolds.
- [1] WIPO (PCT) Patent WO2021109737A1. Oxygen-containing heterocyclic compound, preparation method and application thereof. Filed 2020-10-21, published 2021-06-03. View Source
- [2] Kwan, A.K., et al. (2022). 'Mechanisms of Resistance to KRASG12C Inhibitors.' *Cancers*, 14(1), 151. View Source
- [3] Annual Reviews. 'Figure 1: Chemical structures of KRAS G12C inhibitors ARS1620, adagrasib, and sotorasib...' View Source
- [4] Fell, J.B., et al. (2024). 'Discovery and development of Krazati (adagrasib/MRTX849)...' *ScienceDirect*. View Source
